molecular formula C23H18N2OS B11666201 N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide

Cat. No.: B11666201
M. Wt: 370.5 g/mol
InChI Key: XKZQCAZEXXLSBU-UHFFFAOYSA-N
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Description

N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by its unique structure, which includes a thiazole ring substituted with diphenyl groups and a benzamide moiety

Preparation Methods

The synthesis of N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thioamides with α-bromo ketones, followed by cyclization to form the thiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring’s hydrogen atoms are replaced by other substituents like halogens or alkyl groups. Common reagents for these reactions include halogenating agents like N-bromosuccinimide.

Scientific Research Applications

N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties. It is often studied for its potential as a therapeutic agent.

    Medicine: Due to its biological activities, the compound is investigated for its potential use in drug development, particularly in the treatment of infectious diseases and inflammatory conditions.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide can be compared with other thiazole derivatives, such as:

    N-(10H-anthracen-9-ylidene)-N′-[4-(4-nitro-phenyl)-3H-thiazol-2-ylidene]-hydrazine: This compound also exhibits antibacterial activity but has different substituents on the thiazole ring.

    N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide: Known for its antimicrobial activity, this compound has a thiosemicarbazide group instead of a benzamide moiety.

The uniqueness of N-[(2E)-3,4-Diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]-4-methylbenzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3,4-diphenyl-1,3-thiazol-2-ylidene)-4-methylbenzamide

InChI

InChI=1S/C23H18N2OS/c1-17-12-14-19(15-13-17)22(26)24-23-25(20-10-6-3-7-11-20)21(16-27-23)18-8-4-2-5-9-18/h2-16H,1H3

InChI Key

XKZQCAZEXXLSBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C(=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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